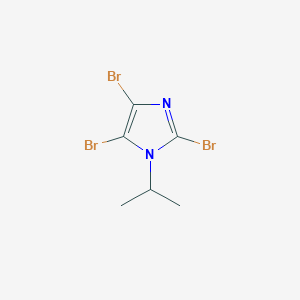

2,4,5-Tribromo-1-isopropyl-1H-imidazole

Description

Properties

IUPAC Name |

2,4,5-tribromo-1-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br3N2/c1-3(2)11-5(8)4(7)10-6(11)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGQUAILRKCRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach employs trichloromelamine (TCM) as an eco-friendly, inexpensive, and efficient reagent to facilitate the formation of 2,4,5-trisubstituted imidazoles, which can be adapted for tribromo derivatives through appropriate bromination steps.

Experimental Conditions

- Reagents: Benzaldehyde, benzil, ammonium acetate, trichloromelamine

- Catalyst: Trichloromelamine (0.07 g, approximately 0.5 mmol)

- Temperature: 110°C

- Solvent: Solvent-free

- Reaction Time: 1 hour

- Yield: Up to 92%

Reaction Scheme

The process involves a condensation reaction where the aldehyde and diketone interact in the presence of TCM, promoting cyclization to form the imidazole core with bromination occurring either in situ or via subsequent bromination steps.

Mechanism

The proposed mechanism suggests that TCM acts as a chlorinating agent, which, under thermal conditions, facilitates nucleophilic attack and cyclization, leading to the formation of the imidazole ring. Bromination can be achieved by introducing bromine sources post-synthesis or by using brominated reagents during the reaction.

Data Table

| Entry | Reagent (g) | Condition | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | TCM (0.05) | Solvent free, 110°C | 1 | 87 | |

| 2 | TCM (0.07) | Solvent free, 110°C | 1 | 92 | |

| 3 | TCM (0.1) | Solvent free, 110°C | 1 | 92 |

Notes

- The reusability of TCM is up to three cycles.

- Bromination can be integrated by adding N-bromosuccinimide (NBS) or other brominating agents after the initial imidazole formation.

- This method emphasizes green chemistry principles with high yields and short reaction times.

Catalytic Synthesis Using Citric Acid

Method Overview

A multicomponent condensation reaction catalyzed by citric acid under mild, solvent-free conditions offers an efficient route to 2,4,5-trisubstituted imidazoles, including tribromo derivatives through bromination of aromatic precursors.

Experimental Conditions

- Reagents: Aromatic aldehyde, 1,2-dicarbonyl compound (benzil), ammonium acetate

- Catalyst: Citric acid (catalytic amount)

- Temperature: 120°C

- Reaction Time: 30-60 minutes

- Yield: Up to 92%

Reaction Scheme

The process involves a three-component condensation (Debus-Radziszewski reaction), where the aldehyde, diketone, and ammonium acetate react in the presence of citric acid to form the imidazole core, with bromination achieved via aromatic substitution.

Mechanism

Citric acid acts as a mild acid catalyst, facilitating the formation of imidazole rings through dehydration and cyclization. Bromination of aromatic rings can be performed by adding N-bromosuccinimide or elemental bromine during or after the reaction.

Data Table

| Entry | Substrate | Catalyst | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Citric acid | 120°C | 30 min | 92 | |

| 2 | 4-Methoxybenzaldehyde | Citric acid | 120°C | 45 min | 89 |

Notes

- The method is environmentally benign.

- Bromination of aromatic rings is best performed post-synthesis with NBS or bromine in acetic acid.

- The protocol is scalable and suitable for synthesizing tribromo derivatives via aromatic substitution.

Catalyst-Mediated Synthesis Using SiO₂-NaHSO₄

Method Overview

Silica-supported sodium bisulfate (SiO₂-NaHSO₄) acts as a solid acid catalyst, promoting the multicomponent synthesis under solvent-free conditions, with potential for tribromination.

Experimental Conditions

- Reagents: Benzaldehyde, benzil, ammonium acetate

- Catalyst: SiO₂-NaHSO₄ (10 mol%)

- Temperature: 120°C

- Reaction Time: 30 minutes

- Yield: Up to 89%

Reaction Scheme

The process involves condensation and cyclization, with subsequent bromination steps to introduce tribromo substituents on aromatic rings.

Mechanism

The catalyst facilitates electrophilic addition and cyclization, with bromination achieved through adding brominating agents after the initial imidazole formation.

Data Table

| Entry | Reagents | Catalyst | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzil, aldehyde, ammonium acetate | SiO₂-NaHSO₄ | 120°C | 30 min | 89 |

Notes

- The catalyst can be reused multiple times.

- Bromination is performed post-synthesis for selective tribromination.

Microwave-Assisted Synthesis with Metal Catalysts

Method Overview

Microwave irradiation accelerates the reaction, often using metal catalysts such as cupric chloride or copper salts, leading to rapid formation of imidazole derivatives with potential for tribromination.

Experimental Conditions

- Reagents: Aromatic aldehyde, diketone, ammonium acetate

- Catalyst: Cupric chloride (10 mol%)

- Microwave Power: 600 W

- Time: 12-15 minutes

- Yield: Up to 92%

Reaction Scheme

The microwave energy promotes rapid cyclization, with bromination introduced via brominating agents during or after the reaction.

Notes

- Suitable for rapid synthesis.

- Bromination can be achieved with NBS or elemental bromine.

Summary of Key Preparation Strategies

| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Advantages |

|---|---|---|---|---|---|---|

| Trichloromelamine-mediated | Trichloromelamine | Solvent-free | 110°C | 1h | 92% | Eco-friendly, high yield |

| Citric acid catalysis | Citric acid | Solvent-free | 120°C | 30-45 min | 89-92% | Mild, environmentally benign |

| SiO₂-NaHSO₄ catalysis | SiO₂-NaHSO₄ | Solvent-free | 120°C | 30 min | 89% | Reusable catalyst |

| Microwave with CuCl₂ | Cupric chloride | Microwave | 12-15 min | 92% | Rapid, high-yield |

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Tribromo-1-isopropyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

2,4,5-Tribromo-1-isopropyl-1H-imidazole has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that tribromo-substituted imidazoles exhibit antimicrobial properties. A study demonstrated that 2,4,5-tribromo-1H-imidazole showed significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : The compound's structure allows for interaction with biological targets involved in cancer cell proliferation. Some studies have explored its efficacy in inhibiting tumor growth in vitro.

Biochemical Applications

- Enzyme Inhibition : Imidazole derivatives are known to act as enzyme inhibitors. The presence of bromine atoms in this compound enhances its interaction with active sites of enzymes, potentially inhibiting their activity .

Material Science

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with specific properties. Its brominated structure allows for further functionalization, making it suitable for creating materials with enhanced thermal stability and chemical resistance.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis and Biological Evaluation of Novel Tribromo-substituted Imidazole Analogs | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. |

| Molecular Modeling Studies of Imidazole Derivatives | Enzyme Interaction | Showed potential binding affinity to key enzymes involved in metabolic pathways. |

Mechanism of Action

The mechanism by which 2,4,5-Tribromo-1-isopropyl-1H-imidazole exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

To contextualize the properties of 2,4,5-Tribromo-1-isopropyl-1H-imidazole, we compare it with four structurally related imidazole derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Substituents | Key Features |

|---|---|---|---|

| This compound | 863485-29-4 | 2,4,5-Br; 1-isopropyl | High halogen content, potential for halogen bonding, steric hindrance |

| 1-Ethyl-1H-imidazole-4-sulfonyl chloride | 137049-01-5 | 4-SO₂Cl; 1-ethyl | Reactive sulfonyl chloride group, precursor for sulfonamide synthesis |

| 1-(Phenylsulfonyl)-1H-imidazole | 46248-01-5 | 1-(PhSO₂) | Aromatic sulfonyl group, enhanced stability, potential π-π interactions |

| 1-(3,5-Difluorobenzyl)imidazole | 170166-01-5 | 1-(3,5-F₂C₆H₃CH₂) | Electron-withdrawing fluorine atoms, altered electronic properties |

| Saviprazole | 121617-11-6 | Complex substituents (proton pump inhibitor) | Pharmaceutical application, sulfinyl and pyridine moieties |

Reactivity and Functional Group Analysis

- Halogenation vs. Sulfonation : The bromine atoms in this compound contrast with the sulfonyl chloride group in 1-Ethyl-1H-imidazole-4-sulfonyl chloride. Bromine substituents may facilitate electrophilic substitution reactions, while the sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines), enabling the synthesis of sulfonamides .

- Steric and Electronic Effects : The isopropyl group in the target compound creates greater steric hindrance compared to the ethyl group in 1-Ethyl-1H-imidazole-4-sulfonyl chloride or the benzyl group in 1-(3,5-Difluorobenzyl)imidazole. This could limit its accessibility in catalytic or binding applications .

Research Findings and Limitations

- Crystallographic Studies: The structural determination of this compound likely relies on SHELX software, which is optimized for small-molecule refinement .

- Data Gaps : Comparative solubility, melting points, and spectroscopic data for these compounds are absent, limiting a full physicochemical assessment.

Biological Activity

2,4,5-Tribromo-1-isopropyl-1H-imidazole is a brominated imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its three bromine substituents at the 2, 4, and 5 positions of the imidazole ring, which significantly influence its reactivity and biological interactions.

The molecular formula of this compound is C6H7Br3N2. The presence of multiple bromine atoms enhances its electrophilic nature, making it a suitable candidate for various nucleophilic substitution reactions. This property allows for modifications that can potentially enhance its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The compound may act through the following mechanisms:

- Enzyme Inhibition : It can inhibit key enzymes involved in cellular signaling pathways.

- Receptor Modulation : The compound may bind to receptors, altering their activity and leading to downstream effects in cellular processes.

These mechanisms are critical for understanding how this compound could be utilized in therapeutic applications.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains.

| Compound | Zone of Inhibition (mm) | Target Organisms |

|---|---|---|

| This compound | 20 (approx.) | Staphylococcus aureus, Escherichia coli |

| Reference Drug (e.g., Streptomycin) | 28 | Various |

The above table illustrates the comparative antimicrobial efficacy of the compound against standard reference drugs.

Anticancer Potential

Imidazole derivatives have been studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. In laboratory settings, this compound has shown promise in reducing tumor growth in various cell lines.

Study on Antimicrobial Efficacy

In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested for their antimicrobial activity against common pathogens such as E. coli and B. subtilis. The results indicated that certain derivatives exhibited significant antimicrobial effects comparable to established antibiotics .

Study on Anticancer Activity

Another relevant study evaluated the anticancer effects of imidazole derivatives on human cancer cell lines. The findings suggested that these compounds could effectively induce apoptosis and inhibit proliferation through specific signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature imparted by the bromine substituents. It is likely metabolized by liver enzymes, including cytochrome P450 isoforms, which play a role in drug metabolism .

Safety and Toxicology

While the compound shows potential therapeutic benefits, safety assessments are crucial. Preliminary studies indicate low toxicity profiles at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,4,5-Tribromo-1-isopropyl-1H-imidazole?

- Methodological Answer : The synthesis typically involves halogenation of a substituted imidazole precursor. For brominated imidazoles, direct bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane or acetic acid) is common. Optimization of solvent polarity and reaction time is critical to avoid over-bromination. For example, highlights the use of dichloromethane and catalytic acids (e.g., H2SO4) for regioselective bromination of imidazole derivatives. Reaction progress should be monitored via TLC, and purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : The isopropyl group (δ ~1.2–1.4 ppm for CH3, δ ~4.0–4.5 ppm for CH) and aromatic protons (δ ~7.5–8.5 ppm) should be resolved. Bromine’s electronegativity deshields adjacent carbons, shifting 13C signals upfield.

- IR Spectroscopy : Stretching vibrations for C-Br bonds appear at ~500–600 cm⁻¹.

- Mass Spectrometry : A molecular ion peak at m/z 367 (C6H7Br3N2) confirms the molecular weight. provides analogous data for imidazole derivatives, emphasizing the need for high-resolution MS to distinguish isotopic patterns from bromine .

Q. What are the key challenges in crystallizing this compound for X-ray diffraction?

- Methodological Answer : Brominated compounds often exhibit poor solubility, requiring slow evaporation from polar aprotic solvents (e.g., DMF/acetone mixtures). SHELXL ( ) is recommended for refining heavy-atom structures due to its robust handling of bromine’s high electron density. Twinning or disorder in the isopropyl group may require iterative refinement with restraints on thermal parameters .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectroscopic data for brominated imidazoles?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and IR vibrational modes, aiding assignments when experimental data is ambiguous. For example, used Gaussian09 to reconcile discrepancies in NOESY correlations for imidazole derivatives. Cross-validation with experimental melting points (e.g., from ) ensures computational accuracy .

Q. What strategies optimize regioselectivity in multi-bromination reactions of imidazoles?

- Methodological Answer : Steric and electronic directing groups influence bromine placement. For 2,4,5-tribromo derivatives, pre-functionalization with electron-withdrawing groups (e.g., nitro) at specific positions can guide bromination. demonstrates that substituents like phenyl or cyclohexyl groups alter reactivity, enabling selective bromination at less hindered positions. Kinetic vs. thermodynamic control should be assessed via temperature-dependent experiments .

Q. How do molecular docking studies predict the bioactivity of this compound?

- Methodological Answer : Docking tools like AutoDock Vina or Schrödinger Suite model interactions with biological targets (e.g., enzymes or receptors). and highlight protocols for preparing ligand (imidazole) and protein files, setting grid boxes around active sites, and scoring binding affinities. For brominated derivatives, van der Waals interactions with hydrophobic pockets are critical. MD simulations (e.g., GROMACS) further validate stability .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?

- Methodological Answer : Systematic errors (e.g., incomplete combustion in CHNS analysis) or hygroscopicity can skew results. Replicate analyses under controlled humidity and cross-check with high-resolution mass spectrometry (HRMS) are advised. emphasizes normalizing data to internal standards (e.g., sulfanilamide) to improve accuracy .

Q. What criteria validate crystallographic data quality for brominated imidazoles?

- Methodological Answer : The R-factor (<5%), completeness (>95%), and ADP (atomic displacement parameter) ratios should meet IUCr standards. notes that SHELXL’s TWIN and BASF commands resolve twinning issues common in brominated crystals. PLATON’s ADDSYM tool detects missed symmetry, reducing overinterpretation of disorder .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 367.81 g/mol | |

| Melting Point | 120–125°C (isopropyl alcohol recrystallized) | |

| Preferred Solvent (X-ray) | DMF/acetone (1:3) | |

| DFT Basis Set | 6-311+G(d,p) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.